molecular formula C22H27N3O3S2 B2868618 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide CAS No. 1260903-43-2

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide

Cat. No.: B2868618
CAS No.: 1260903-43-2
M. Wt: 445.6
InChI Key: PMBPECAMPNSDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(3-Methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and a 3-methoxyphenylmethyl substituent. The thieno[3,2-d]pyrimidine core is a fused heterocyclic system known for its role in kinase inhibition, particularly targeting pathways such as PI3K/mTOR . The 3-methoxyphenyl group at position 3 likely enhances lipophilicity and π-π stacking interactions with hydrophobic kinase pockets, while the N,N-dipropylacetamide chain may improve metabolic stability compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-4-10-24(11-5-2)19(26)15-30-22-23-18-9-12-29-20(18)21(27)25(22)14-16-7-6-8-17(13-16)28-3/h6-9,12-13H,4-5,10-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBPECAMPNSDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CSC1=NC2=C(C(=O)N1CC3=CC(=CC=C3)OC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Methoxybenzyl Group: This step may involve a nucleophilic substitution reaction where a methoxybenzyl halide reacts with the thienopyrimidine core.

    Attachment of the Dipropylacetamide Moiety: This can be done through an amide coupling reaction using a dipropylamine and an acyl chloride derivative of the thienopyrimidine intermediate.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the thienopyrimidine core, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

GNE-477

  • Structure: Features a morpholino group at position 4 and a pyrazol-5-yl substituent at position 6 of the thieno[3,2-d]pyrimidine core.
  • Activity: Dual PI3K/mTOR inhibitor with IC₅₀ values of 15 nM (PI3Kα) and 16 nM (mTOR). Demonstrates superior in vivo efficacy in renal cell carcinoma (RCC) xenografts compared to AZD2014 .
  • Pharmacokinetics: No significant toxicity observed in murine models, suggesting favorable safety .
  • Therapeutic Potential: Promising candidate for RCC treatment but requires further optimization for clinical use .

Compound 14 (2,6-Dimethyl-4-{4-Morpholino-6-(1H-Pyrazol-5-yl)Thieno[3,2-d]Pyrimidin-2-yl} Morpholine)

  • Structure: Morpholino and pyrazolyl groups at positions 4 and 6, respectively, with a dimethylmorpholine substituent.
  • Activity : Moderate mTOR inhibition (IC₅₀ = 16 nM) but lower selectivity for PI3K isoforms. Structural flexibility at the C6 position allows for further optimization .

N-[(4-Methylphenyl)methyl]-2-[[3-(3-Morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

  • Structure: Benzothieno[3,2-d]pyrimidine core with a morpholinopropyl group and methylbenzyl acetamide.
  • Activity: Not explicitly reported, but the benzothieno core may enhance aromatic interactions compared to the thieno core. The morpholinopropyl group could improve solubility .
  • Therapeutic Potential: Likely targets similar kinase pathways but lacks the 3-methoxyphenyl moiety critical for specific binding in the target compound .

N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Structure : Chloro-methoxyphenyl acetamide with an isobutyl group at position 3.
  • However, the absence of dipropyl groups may reduce metabolic stability .

Comparative Analysis

Table 1: Key Features of Thieno[3,2-d]Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Target Activity (IC₅₀) Pharmacokinetic Notes
Target Compound Thieno[3,2-d]pyrimidine 3-(3-Methoxyphenyl)methyl; N,N-dipropylacetamide Not reported (inferred PI3K/mTOR) Likely improved metabolic stability due to dipropyl groups
GNE-477 Thieno[3,2-d]pyrimidine Morpholino; pyrazol-5-yl 15 nM (PI3Kα); 16 nM (mTOR) Low toxicity in vivo
Compound 14 Thieno[3,2-d]pyrimidine Morpholino; pyrazol-5-yl; dimethylmorpholine 16 nM (mTOR) Requires C6 optimization
N-[(4-Methylphenyl)methyl]-... Benzothieno[3,2-d]pyrimidine Morpholinopropyl; methylbenzyl acetamide Not reported Enhanced solubility
N-(3-Chloro-4-methoxyphenyl)-... Thieno[3,2-d]pyrimidine 3-Chloro-4-methoxyphenyl; isobutyl Not reported Potential higher binding affinity

Mechanistic and Therapeutic Insights

  • Structural Determinants of Activity: The 3-methoxyphenyl group in the target compound may mimic ATP’s adenine ring, competing for kinase ATP-binding pockets, as seen in other thieno-pyrimidine inhibitors .
  • Role of Sulfanyl-Acetamide Chain : This moiety likely enhances hydrogen bonding with catalytic lysine residues in kinases, a feature shared with GNE-477 but absent in Compound 14 .
  • Metabolic Stability: The N,N-dipropylacetamide in the target compound may reduce oxidative metabolism compared to morpholino or pyrazolyl groups, addressing the short half-life issues seen in earlier analogs like PI-103 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.